molecular formula C19H30Cl2N2O2 B2940966 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride CAS No. 1212342-63-6

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2940966
CAS No.: 1212342-63-6
M. Wt: 389.36
InChI Key: KJIAQAHFTLUXBB-UHFFFAOYSA-N
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Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the chlorophenyl group.

    Attachment of Propanol Moiety: The resulting intermediate is further reacted with 3-chloropropanol in the presence of a base to attach the propanol moiety.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the propanol moiety using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its role as an antagonist or agonist in pharmacological studies.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring and chlorophenyl group enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride
  • 1-(4-(4-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride
  • 1-(4-(3-Fluorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride

Uniqueness

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2-methylcyclopentyl)oxy)propan-2-ol hydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-methylcyclopentyl)oxypropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O2.ClH/c1-15-4-2-7-19(15)24-14-18(23)13-21-8-10-22(11-9-21)17-6-3-5-16(20)12-17;/h3,5-6,12,15,18-19,23H,2,4,7-11,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIAQAHFTLUXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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